molecular formula C18H20N4O4 B2574259 4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide CAS No. 881989-22-6

4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide

Cat. No. B2574259
CAS RN: 881989-22-6
M. Wt: 356.382
InChI Key: ZZLBBWJKTDGVIU-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide, also known as MNPA, is a synthetic compound that belongs to the piperazine family. It has been extensively studied in scientific research due to its potential therapeutic applications.

Scientific Research Applications

PET Tracers for Serotonin Receptors

4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide has been explored in the development of PET tracers. For instance, N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, derivatives of this compound, have shown promise as PET tracers for serotonin 5-HT1A receptors. These derivatives exhibit high affinity and selectivity as 5-HT1A receptor antagonists, with significant brain uptake and slow clearance, making them suitable for neuropsychiatric disorder studies (García et al., 2014).

Dopamine Receptor Imaging

Carbon-11-labeled carboxamide derivatives of 4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide have been synthesized as potential PET radioligands for imaging dopamine D3 receptors. These tracers were prepared with high radiochemical yields and specific activity, demonstrating their potential in dopamine D3 receptor imaging (Gao et al., 2008).

Antimicrobial and Antiviral Activities

Derivatives of this compound have been evaluated for their antimicrobial and antiviral activities. Specifically, urea and thiourea derivatives of piperazine, doped with febuxostat and incorporating the 4-(2-methoxyphenyl)piperazine-1-carboxamide structure, showed promising activities against Tobacco mosaic virus (TMV) and various microbes (Reddy et al., 2013).

Analgesic and Anti-Inflammatory Properties

This compound has been explored for its potential analgesic and anti-inflammatory properties. For example, studies have shown that certain derivatives can act as cyclooxygenase-1/2 (COX-1/2) inhibitors, exhibiting significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Serotonin Antagonist Properties

Investigations into analogues of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a related compound, have revealed its potential as a 5-HT1A serotonin antagonist. Structural modifications to this compound have led to increased affinity and selectivity for 5-HT1A serotonin receptors, showing its potential in mood disorder studies (Raghupathi et al., 1991).

Fluorescent Ligands for Receptor Visualization

Derivatives containing the 4-(2-methoxyphenyl)piperazine structure have been synthesized as fluorescent ligands for 5-HT1A receptors. These compounds exhibit high receptor affinity and fluorescence properties, aiding in the visualization of overexpressed 5-HT1A receptors in cells (Lacivita et al., 2009).

In Vitro Tocolytic Activity

Research has also explored the tocolytic activity of derivatives in uterine smooth muscle contractions. Compounds such as 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide have shown significant inhibition of oxytocin-induced contractions, suggesting potential applications in obstetrics (Lucky & Omonkhelin, 2009).

properties

IUPAC Name

4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-26-17-8-3-2-7-16(17)20-9-11-21(12-10-20)18(23)19-14-5-4-6-15(13-14)22(24)25/h2-8,13H,9-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLBBWJKTDGVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide

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